

Nitrovin EU legislation maximum residue limit

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Compound Focus: Nitrovin

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Nitrovin EU Regulatory Status

Nitrofurans antibiotics, including **Nitrovin**, are **banned from use in food-producing animals** in the European Union. The EU establishes a "Reference Point for Action" (RPA) to enforce this ban, as no MRL can be set for prohibited substances [1].

- **Legal Status:** Prohibited substance [1].
- **Reference Point for Action (RPA):** The current RPA for nitrofurans drugs, which includes **Nitrovin**, is **0.5 µg kg⁻¹** [1]. This is not a legal limit but a reference value for control laboratories; any detectable residue above this level is considered non-compliant.
- **Analytical Monitoring:** Official control methods focus on detecting stable, protein-bound metabolites as marker residues, as the parent drug is quickly metabolized [1].

Analytical Methods for Nitrovin Detection

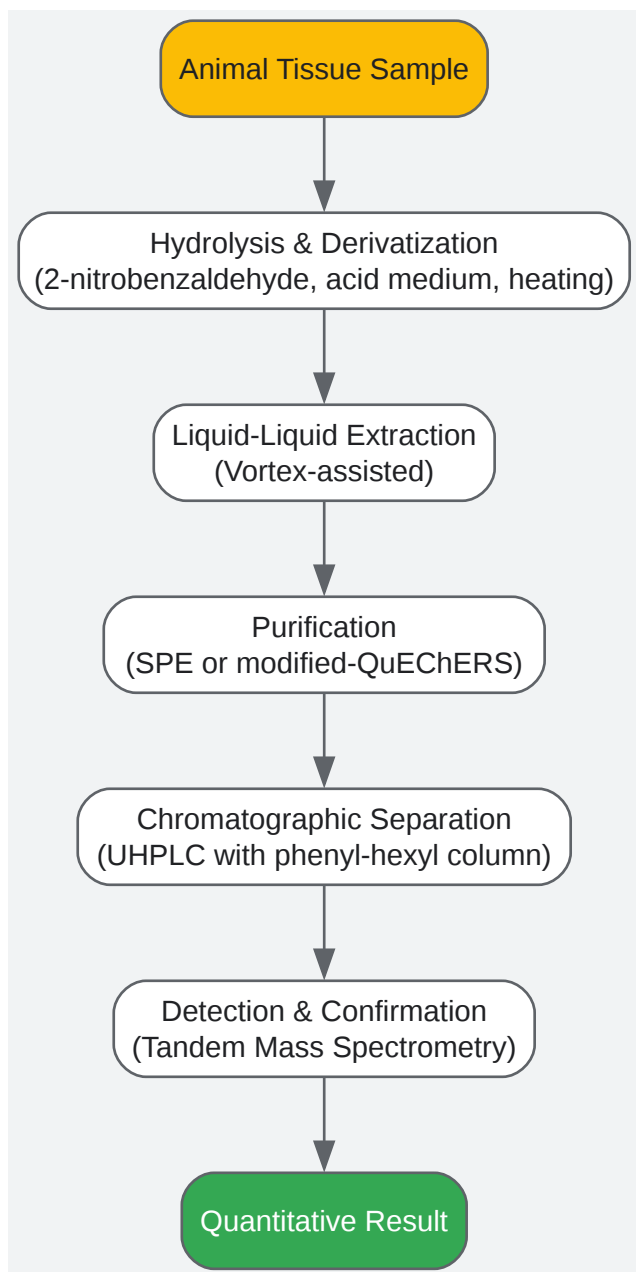
The following validated methods are used for confirmatory analysis of **Nitrovin** and other nitrofurans residues in animal tissues, in compliance with EU Regulation 2021/808 [1] [2].

Method Feature	Method 1 (Rapid LC-MS/MS) [1]	Method 2 (UHPLC-MS/MS) [2]
Analytes	Metabolites of 8 nitrofurans (incl. Nitrovin)	Metabolites of 8 nitrofurans & nifurpirinol (incl. Nitrovin)

Method Feature	Method 1 (Rapid LC-MS/MS) [1]	Method 2 (UHPLC-MS/MS) [2]
Sample Prep	Microwave-assisted derivatization (2 hrs), modified-QuEChERS extraction	Derivatization with 2-nitrobenzaldehyde, vortex-assisted liquid-liquid extraction, Solid Phase Extraction (SPE)
Separation	UHPLC with phenyl-hexyl column	Ultra-High Performance Liquid Chromatography (UHPLC)
Detection	Tandem Mass Spectrometry (MS/MS)	Tandem Mass Spectrometry (MS/MS)
Key Metrics	Decision limit (CC α): 0.013–0.200 $\mu\text{g kg}^{-1}$	Decision limit (CC α): 0.27–0.35 $\mu\text{g kg}^{-1}$

Experimental Protocol for Residue Analysis

Here is a generalized workflow for the sample preparation and analysis of bound **Nitrovin** residues, synthesizing the two methodologies [1] [2].



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Key Procedural Details:

- **Derivatization:** This critical step hydrolyzes the protein-bound metabolite and simultaneously attaches a 2-nitrobenzaldehyde (NBA) tag, creating a derivative suitable for MS detection [1] [2]. Traditional methods use an overnight reaction, but recent protocols employ **microwave-assisted derivatization to reduce time to 2 hours** [1].
- **Extraction and Purification:** Liquid-liquid extraction isolates the derivatives. A cleanup step is essential—either using **Solid Phase Extraction (SPE)** [2] or a **modified-QuEChERS** approach—to reduce matrix effects and protect the instrument [1].

- **Analysis:** The extracted derivatives are separated by UHPLC and detected by tandem mass spectrometry, providing high specificity and sensitivity for confirmation at levels far below the 0.5 $\mu\text{g kg}^{-1}$ RPA [1] [2].

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References

1. Development and validation of a rapid LC–MS/MS method ... [pmc.ncbi.nlm.nih.gov]
2. Determination of nitrofurans metabolites and nifurpirinol in ... [sciencedirect.com]

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